

Application Notes and Protocols for PF-05214030

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Compound of Interest

Compound Name: PF-05214030

Cat. No.: B2441990

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the reconstitution and use of **PF-05214030**, a potent and selective antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel. The information is intended to guide researchers in accurately preparing and utilizing this compound for in vitro and in vivo studies.

Product Information

PF-05214030 is a small molecule inhibitor that has been identified as a highly selective antagonist of the TRPV4 channel.^[1] It is crucial to distinguish this compound from initial, incorrect descriptions that may have labeled it as a biosimilar monoclonal antibody. All experimental designs should be based on its properties as a small molecule TRPV4 antagonist.

Chemical and Physical Properties

A summary of the key quantitative data for **PF-05214030** is presented in the table below for easy reference and comparison.

Property	Value
IUPAC Name	4-[[1-(2,4-dichlorophenyl)sulfonyl-3-hydroxyazetidin-3-yl]methoxy]-2-fluorobenzonitrile
Molecular Formula	C ₁₇ H ₁₃ Cl ₂ FN ₂ O ₄ S
Molecular Weight	431.3 g/mol
Appearance	Powder
Purity	≥95%
Biological Target	Transient Receptor Potential Vanilloid 4 (TRPV4)
IC ₅₀	4 nM (human TRPV4), 27 nM (rat TRPV4)
Solubility	Soluble in DMSO at 200 mg/mL (463.75 mM) with ultrasonic treatment.
Storage (Powder)	-20°C for 3 years, 4°C for 2 years
Storage (in Solvent)	-80°C for 6 months, -20°C for 1 month

Experimental Protocols

Reconstitution of PF-05214030

This protocol details the steps for reconstituting powdered **PF-05214030** to create a stock solution for experimental use. Due to its hydrophobic nature, dimethyl sulfoxide (DMSO) is the recommended solvent.

Materials:

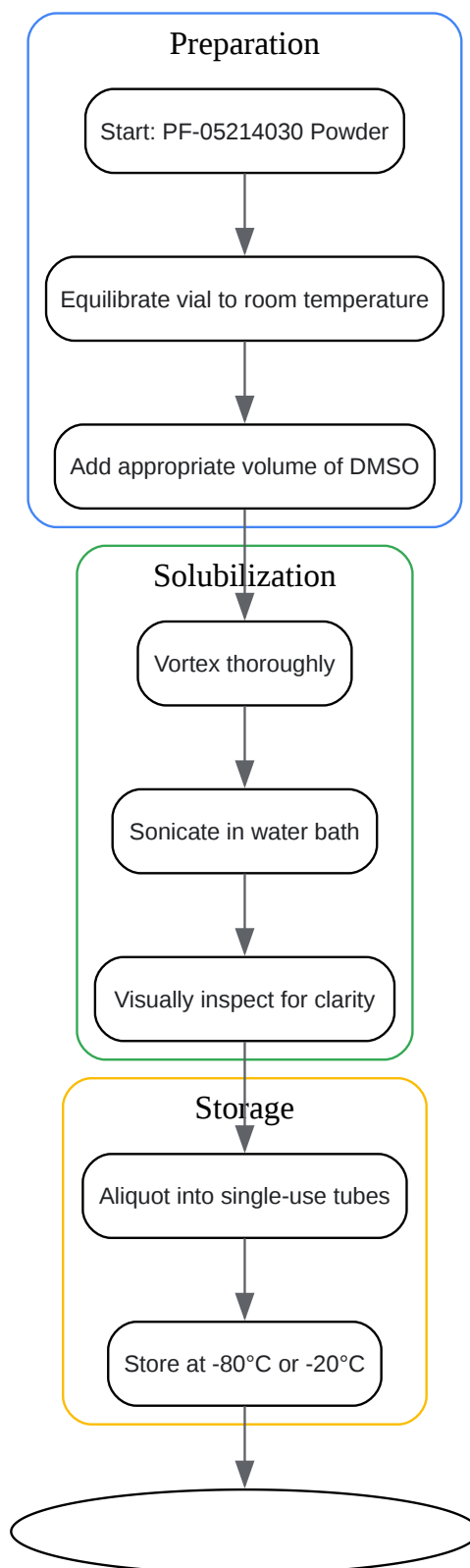
- **PF-05214030** powder
- Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)
- Sterile, polypropylene microcentrifuge tubes

- Calibrated micropipettes and sterile tips
- Vortex mixer
- Ultrasonic water bath

Procedure:

- Equilibration: Before opening, allow the vial of **PF-05214030** powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation from forming on the powder.
- Preparation of Stock Solution:
 - Aseptically add the appropriate volume of DMSO to the vial containing the **PF-05214030** powder to achieve the desired stock concentration. For example, to prepare a 10 mM stock solution from 1 mg of powder (MW: 431.3 g/mol), add 231.87 μ L of DMSO.
 - Calculation: $\text{Volume (L)} = \text{Mass (g)} / (\text{Molecular Weight (g/mol)} * \text{Concentration (mol/L)})$
- Solubilization:
 - Tightly cap the vial and vortex thoroughly for 1-2 minutes to aid in dissolution.
 - For complete solubilization, place the vial in an ultrasonic water bath and sonicate for 10-15 minutes. Visually inspect the solution to ensure no particulates are present. The solution should be clear.
- Aliquoting and Storage:
 - To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes.
 - Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).

Workflow for Reconstitution of **PF-05214030**



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Caption: Workflow for the reconstitution of **PF-05214030** powder in DMSO.

Preparation of Working Solutions

For most cell-based assays, it is recommended to maintain a final DMSO concentration of less than 0.1% to avoid solvent-induced toxicity.

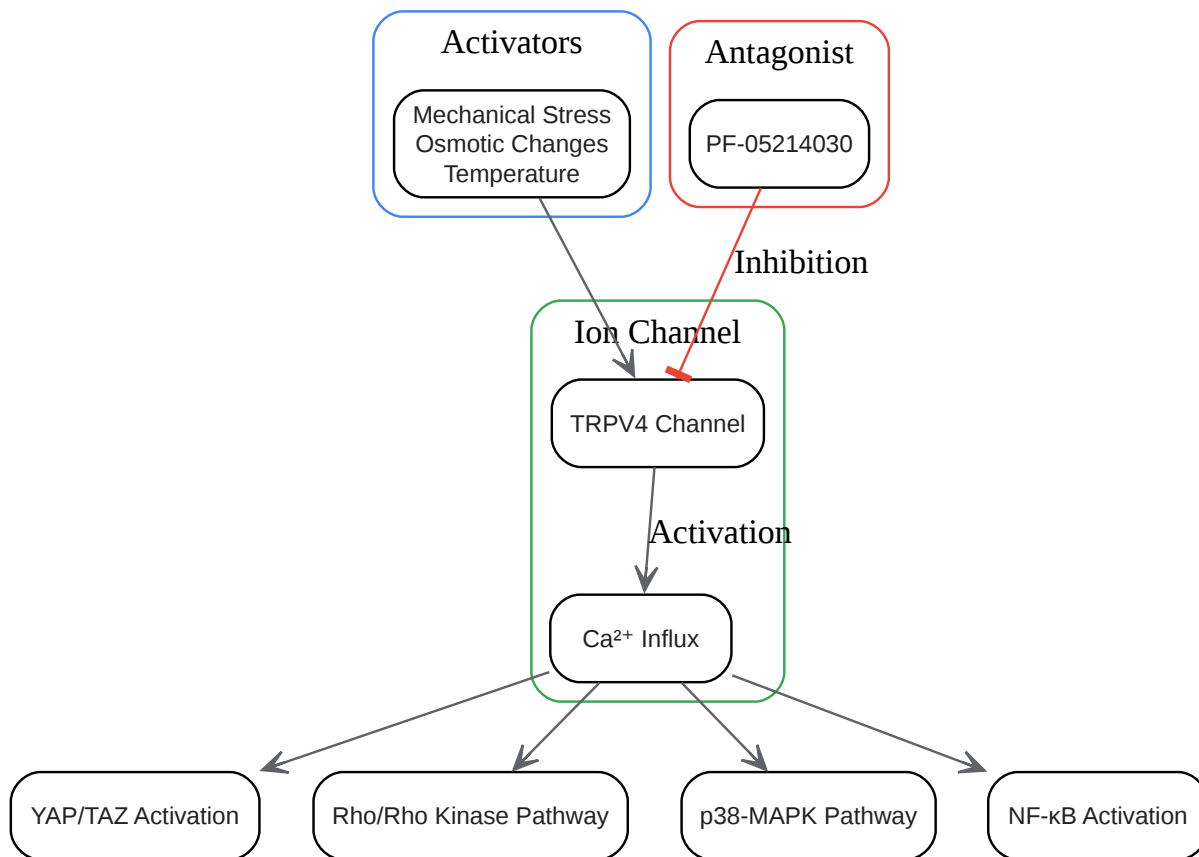
Procedure:

- **Serial Dilutions:** Prepare serial dilutions of the high-concentration DMSO stock solution in DMSO to create intermediate stock solutions.
- **Final Dilution:** Add the final, diluted DMSO stock to the aqueous experimental buffer or cell culture medium. It is crucial to add the DMSO solution to the aqueous medium and not the other way around, to minimize the risk of precipitation.
- **Control:** Always include a vehicle control in your experiments, which consists of the same final concentration of DMSO in the experimental medium without the compound.

Signaling Pathway

PF-05214030 functions by antagonizing the TRPV4 ion channel. TRPV4 is a non-selective cation channel that is permeable to Ca^{2+} . It is activated by a variety of stimuli, including mechanical stress, osmotic changes, and temperature. The influx of Ca^{2+} through the activated TRPV4 channel initiates a cascade of downstream signaling events.

TRPV4 Signaling Pathway



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Caption: Simplified signaling pathway of the TRPV4 ion channel and its inhibition by **PF-05214030**.

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References

- 1. rsc.org [rsc.org]
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[<https://www.benchchem.com/product/b2441990#pf-05214030-reconstitution-instructions>]

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